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Compound of Interest

Methyl 1-formylcyclopropane-1-
Compound Name:
carboxylate

Cat. No.: B1424178

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional organic molecule of significant
interest in synthetic chemistry. Its compact structure, featuring a strained cyclopropane ring
substituted with both an ester and an aldehyde, makes it a versatile building block for the
synthesis of complex organic molecules, including pharmaceuticals and natural products. The
unique electronic environment of the cyclopropane ring, coupled with the reactivity of the formyl
and carboxylate groups, imparts distinct spectroscopic characteristics. This guide provides an
in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for this compound, offering insights into its structural confirmation and
chemical behavior.

Molecular Structure and Spectroscopic Rationale

The strategic placement of an electron-withdrawing formyl group and a methyl ester on the
same carbon of the cyclopropane ring creates a fascinating case for spectroscopic analysis.
The geminal substitution pattern is expected to induce significant electronic effects on the
cyclopropyl protons and carbons, leading to characteristic shifts in their NMR spectra. The
carbonyl groups of the aldehyde and the ester will exhibit distinct stretching frequencies in the
IR spectrum. Mass spectrometry will reveal fragmentation patterns influenced by the stability of
the cyclopropane ring and the lability of the substituent groups.
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Caption: Molecular structure of methyl 1-formylcyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For methyl 1-formylcyclopropane-1-carboxylate, both 1H and 13C NMR provide
critical information for structural verification. The following spectral data are predicted based on
established principles and data from analogous structures, as direct experimental spectra are
not widely published.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the
aldehydic proton, and the diastereotopic cyclopropyl methylene protons.

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

) Aldehydic proton
~9.5 Singlet 1H

(CHO)

~3.8 Singlet 3H Methyl ester (OCHs)
~1.6-1.8 Multiplet 2H Cyclopropyl CH2
~1.4-1.6 Multiplet 2H Cyclopropyl CHz

Interpretation:

» Aldehydic Proton: The proton attached to the formyl group is highly deshielded due to the
electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp
singlet at a significantly downfield chemical shift, typically around 9-10 ppm.

o Methyl Ester Protons: The three equivalent protons of the methyl ester group will resonate as
a singlet, with a chemical shift characteristic for this functional group, generally around 3.7-
3.9 ppm.

e Cyclopropyl Protons: The four protons on the cyclopropane ring are chemically non-
equivalent and will exhibit complex splitting patterns due to geminal and cis/trans vicinal
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couplings. They are expected to appear as multiplets in the upfield region of the spectrum,
characteristic of strained ring systems. The electron-withdrawing substituents on C1 will
cause a downfield shift compared to unsubstituted cyclopropane.

3C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule.

Chemical Shift (6, ppm) Assighment

~195 Aldehyde Carbonyl (C=0)

~170 Ester Carbonyl (C=0)

~53 Methyl Ester Carbon (OCHs)

~35 Quaternary Cyclopropyl (C1)

~20 Cyclopropyl Methylene (CH-z)
Interpretation:

e Carbonyl Carbons: The two carbonyl carbons will appear at very downfield chemical shifts.
The aldehyde carbonyl is typically found further downfield (around 190-200 ppm) than the
ester carbonyl (around 165-175 ppm).

o Methyl Ester Carbon: The carbon of the methyl ester group will have a chemical shift in the
typical range of 50-55 ppm.

o Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring bearing the two
substituents will be deshielded and is expected around 30-40 ppm. The two equivalent
methylene carbons of the cyclopropane ring will be found at a more upfield position,
characteristic of cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of methyl 1-formylcyclopropane-1-carboxylate will be dominated by the strong
absorptions of the two carbonyl groups.
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Frequency (cm™?) Intensity Assignment

C-H stretch of the aldehyde

~2820, ~2720 Medium
(Fermi doublet)
~1735 Strong C=0 stretch of the ester
~1710 Strong C=0 stretch of the aldehyde
~1200 Strong C-O stretch of the ester
~1020 Medium Cyclopropane ring breathing
Interpretation:

o Carbonyl Stretching: Two distinct, strong absorption bands are expected in the carbonyl
region. The ester C=0 stretch typically appears at a higher frequency (~1735-1750 cm™1)
than the aldehyde C=0 stretch (~1710-1730 cm™1).

o Aldehyde C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of
medium intensity bands (a Fermi doublet) around 2820 cm~* and 2720 cm~*. The presence
of these two bands is a strong indicator of an aldehyde functional group.

o Ester C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester
group is expected in the 1300-1150 cm~1 region.

e Cyclopropane Ring Vibrations: The cyclopropane ring itself will have characteristic, though
weaker, absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For methyl 1-formylcyclopropane-1-carboxylate (Molecular
Weight: 128.13 g/mol ), the electron ionization (El) mass spectrum is expected to show a
molecular ion peak and several characteristic fragment ions.
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miz Proposed Fragment lon
128 [M]* (Molecular ion)
99 [M - CHOJ]* (Loss of the formyl group)
97 [M - OCHs]* (Loss of the methoxy group)
69 [M - COOCHs]* (Loss of the carbomethoxy
group)
59 [COOCHSs]* (Carbomethoxy cation)
41 [CsHs]* (Cyclopropyl cation or allyl cation)
29 [CHO]* (Formyl cation)
Interpretation:

The fragmentation of the molecular ion will likely proceed through several pathways:

+ a-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common
fragmentation pathway. Loss of the formyl radical (CHO, 29 Da) would lead to an ion at m/z
99. Loss of the methoxy radical (OCHs, 31 Da) would result in an ion at m/z 97.

e Loss of the Ester Group: The entire carbomethoxy group (-COOCHs, 59 Da) can be lost as a
radical, giving rise to a fragment at m/z 69.

* Ring Opening: The strained cyclopropane ring can undergo fragmentation, potentially
leading to the formation of a stable allyl cation ([CsHs]*) at m/z 41.
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Caption: Proposed key fragmentation pathways for methyl 1-formylcyclopropane-1-
carboxylate in mass spectrometry.

Experimental Protocols

The spectroscopic data presented in this guide can be obtained using standard laboratory
instrumentation.

Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

A reliable method for the synthesis of methyl 1-formylcyclopropane-1-carboxylate has been
reported in Organic Syntheses.[1] The procedure involves the TiCls-mediated condensation of
methyl 4-chlorobutanoate with methyl formate, followed by a base-induced cyclization.

Step-by-Step Methodology:

» Formylation: Methyl 4-chlorobutanoate is reacted with methyl formate in the presence of
titanium tetrachloride and a tertiary amine base to yield methyl 4-chloro-2-formylbutanoate.

e Cyclization: The crude intermediate is treated with a base such as potassium carbonate in a
suitable solvent like ethyl acetate to effect an intramolecular cyclization, yielding the desired
methyl 1-formylcyclopropane-1-carboxylate.

 Purification: The final product is purified by distillation under reduced pressure.
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Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra should be recorded on a 300 MHz or higher
field NMR spectrometer using deuterated chloroform (CDCIs) as the solvent and
tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR)
spectrometer. A thin film of the neat liquid sample can be prepared between two sodium
chloride or potassium bromide plates.

e Mass Spectrometry: The mass spectrum can be acquired on a gas chromatograph-mass
spectrometer (GC-MS) system using electron ionization (El) at 70 eV.

Conclusion

The spectroscopic data of methyl 1-formylcyclopropane-1-carboxylate provide a detailed
fingerprint of its unique molecular structure. The combination of NMR, IR, and MS allows for
unambiguous identification and characterization of this valuable synthetic intermediate. The
predicted spectral features, based on established chemical principles and data from related
compounds, offer a robust framework for researchers and scientists in the field of drug
development and organic synthesis to confirm the identity and purity of their synthesized
material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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